molecular formula C22H19Cl2NO3 B11152247 12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11152247
M. Wt: 416.3 g/mol
InChI Key: JQSORFGTMMNQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a chromeno-oxazin ring system fused with a benzene ring. The presence of chlorine and methyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the chromeno ring: This step involves the cyclization of a suitable precursor, such as a coumarin derivative, under acidic or basic conditions.

    Introduction of the oxazin ring: The oxazin ring is formed by reacting the chromeno derivative with an appropriate amine and an aldehyde or ketone under controlled conditions.

    Chlorination and methylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for chlorination, methyl iodide for methylation.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the expression of genes involved in various physiological functions.

Comparison with Similar Compounds

Similar Compounds

  • 12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
  • 12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-ol
  • 12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-thione

Uniqueness

The uniqueness of 12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one lies in its specific structural features, such as the presence of both chlorine and methyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C22H19Cl2NO3

Molecular Weight

416.3 g/mol

IUPAC Name

12-chloro-3-(3-chloro-4-methylphenyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C22H19Cl2NO3/c1-12-6-7-13(8-18(12)23)25-10-17-20-16(9-19(24)21(17)27-11-25)14-4-2-3-5-15(14)22(26)28-20/h6-9H,2-5,10-11H2,1H3

InChI Key

JQSORFGTMMNQFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCCC5)C(=O)O4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.